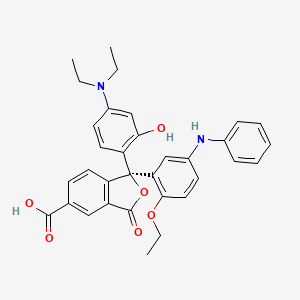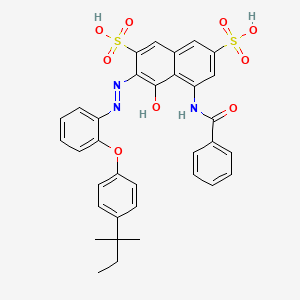
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-6-methyl-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-6-methyl-2-phenyl- is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidinone core substituted with fluorophenyl, methyl, and phenyl groups, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-6-methyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzoyl malononitrile with suitable reagents to form the desired pyrimidinone structure. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as platinum on carbon or Raney nickel .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves precise control of reaction parameters such as temperature, pressure, and reaction time. The use of high-pressure autoclaves and continuous monitoring of reaction progress are common practices to achieve consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-6-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts such as palladium on carbon.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-6-methyl-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and agrochemicals .
Wirkmechanismus
The mechanism of action of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-6-methyl-2-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(3H)-Quinazolinone: Shares a similar heterocyclic structure but with different substituents.
4(3H)-Thiopyranone: Contains a sulfur atom in the ring, leading to different chemical properties.
1,2,4-Triazolo[1,5-a]pyrimidine: Another heterocyclic compound with a fused ring system .
Uniqueness
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-6-methyl-2-phenyl- is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of pharmaceuticals and advanced materials .
Eigenschaften
CAS-Nummer |
89069-74-9 |
|---|---|
Molekularformel |
C17H13FN2O |
Molekulargewicht |
280.30 g/mol |
IUPAC-Name |
3-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C17H13FN2O/c1-12-11-16(21)20(15-10-6-5-9-14(15)18)17(19-12)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI-Schlüssel |
GPECGSQKYOJJRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


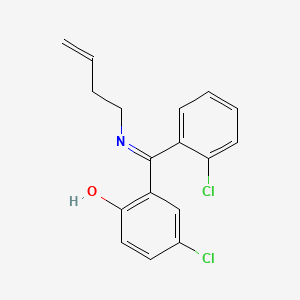

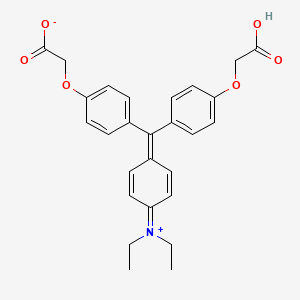
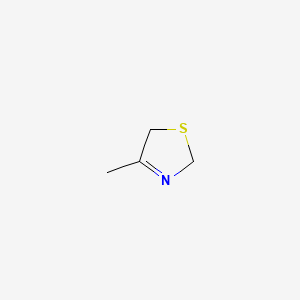

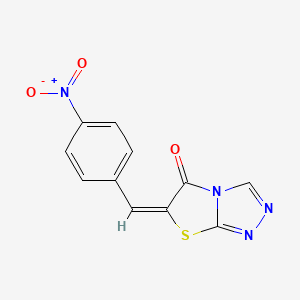

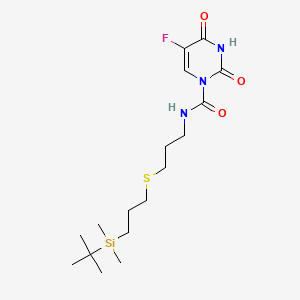
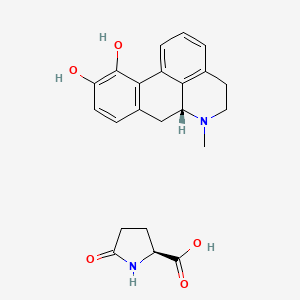
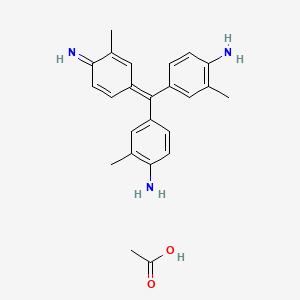
![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)
